Cas no 615280-69-8 (2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole)

2-(4-tert-Butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole is a benzodiazole derivative with potential applications in organic synthesis and material science. Its structure incorporates a tert-butylphenoxy group and a phenylethyl substituent, contributing to enhanced steric and electronic properties. This compound may serve as an intermediate in the development of specialty chemicals, including photoactive materials or ligands for catalytic systems. The tert-butyl group improves solubility in nonpolar solvents, while the benzodiazole core offers stability and tunable reactivity. Its well-defined molecular architecture makes it suitable for studies in supramolecular chemistry or as a building block for functionalized polymers. Further research is required to explore its full range of applications.
2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole structure
615280-69-8 structure
Product Name:2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole
CAS No:615280-69-8
MF:C26H28N2O
MW:384.513326644897
CID:6291560
PubChem ID:3505608
Update Time:2025-05-25

2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole
    • AKOS002240024
    • 2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole
    • 615280-69-8
    • 2-[(4-tert-butylphenoxy)methyl]-1-(2-phenylethyl)benzimidazole
    • F1343-0020
    • 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-PHENETHYL-1H-1,3-BENZIMIDAZOLE
    • 2-[(4-tert-butylphenoxy)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole
    • Inchi: 1S/C26H28N2O/c1-26(2,3)21-13-15-22(16-14-21)29-19-25-27-23-11-7-8-12-24(23)28(25)18-17-20-9-5-4-6-10-20/h4-16H,17-19H2,1-3H3
    • InChI Key: TZCBBERFOKQSMQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C(C)(C)C)CC1=NC2C=CC=CC=2N1CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 384.220163521g/mol
  • Monoisotopic Mass: 384.220163521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 27Ų

2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole Pricemore >>

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2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole Related Literature

Additional information on 2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole

Comprehensive Overview of 2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole (CAS No. 615280-69-8)

2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole, with the CAS number 615280-69-8, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound belongs to the benzodiazole family, known for its versatile applications in pharmaceuticals, agrochemicals, and advanced materials. The unique structural features of this molecule, including the tert-butylphenoxy and phenylethyl moieties, contribute to its distinct physicochemical properties and potential functionalities.

In recent years, the demand for benzodiazole derivatives has surged due to their role in developing novel therapeutics and functional materials. Researchers are particularly interested in 2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole for its potential as a pharmacophore in drug discovery. Its molecular structure suggests possible interactions with biological targets, making it a candidate for studies related to enzyme inhibition and receptor modulation. Additionally, the compound's aromatic and heterocyclic components align with current trends in designing bioactive molecules with enhanced stability and efficacy.

The synthesis of CAS 615280-69-8 involves multi-step organic reactions, often starting from readily available precursors like 4-tert-butylphenol and benzodiazole intermediates. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing emphasis on green chemistry, efforts are underway to optimize the synthetic routes for this compound to minimize environmental impact while maintaining high yields.

From an industrial perspective, 2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole is explored for its applications in organic electronics and photovoltaic materials. Its electron-rich structure makes it a promising component in OLEDs (organic light-emitting diodes) and solar cells, where it can enhance charge transport properties. This aligns with the global push toward sustainable energy solutions, a topic frequently searched by users interested in renewable technologies.

Safety and regulatory compliance are critical when handling 615280-69-8. While not classified as hazardous, standard laboratory precautions, including the use of personal protective equipment (PPE), are recommended. The compound's Material Safety Data Sheet (MSDS) provides detailed guidelines for storage and handling, ensuring safe usage in research and industrial settings.

In conclusion, 2-(4-tert-butylphenoxy)methyl-1-(2-phenylethyl)-1H-1,3-benzodiazole represents a fascinating area of study at the intersection of chemistry and technology. Its potential in drug development and advanced materials continues to drive research, making it a compound of interest for scientists and engineers alike. As the scientific community explores its full range of applications, this molecule is poised to play a pivotal role in addressing some of today's most pressing challenges in health and sustainability.

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